molecular formula C12H13N3O3S B7594916 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid

Cat. No. B7594916
M. Wt: 279.32 g/mol
InChI Key: LTAFGIBVOVUWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid, also known as TBCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, a protein that regulates the activity of NF-κB. This inhibition leads to the suppression of various cellular processes that are regulated by the NF-κB pathway, such as inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, such as the inhibition of tumor growth in vitro and in vivo, the suppression of inflammatory response, and the protection against neurodegeneration. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments, such as its high purity and stability, which make it suitable for various biochemical and cellular assays. However, this compound has some limitations, such as its low solubility in water, which may require the use of organic solvents for its preparation and use.

Future Directions

There are several potential future directions for 3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid research, such as the development of new synthesis methods that can improve its yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and its effects on various cellular processes. This compound may also have potential applications in the field of nanotechnology, such as the development of this compound-based nanoparticles for drug delivery and imaging purposes.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. This compound may have potential applications in the treatment of various diseases, as well as in the field of nanotechnology. Further research is needed to fully understand the potential of this compound and its applications in different fields.

Synthesis Methods

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been synthesized through different methods, including the reaction of 4-thiophene-2-carboxylic acid with 3-aminobutanoyl chloride, followed by cyclization with hydrazine hydrate. Another method involved the reaction of 3-(4-bromobutanoylamino)-1H-pyrazole-5-carboxylic acid with thiophene-2-carboxylic acid under basic conditions. These methods have resulted in the production of this compound with high yields and purity.

Scientific Research Applications

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research, including its use as an inhibitor of the NF-κB pathway, which is involved in various cellular processes such as inflammation, immune response, and apoptosis. This compound has also been studied for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

3-(4-thiophen-2-ylbutanoylamino)-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(5-1-3-8-4-2-6-19-8)13-10-7-9(12(17)18)14-15-10/h2,4,6-7H,1,3,5H2,(H,17,18)(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFGIBVOVUWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCC(=O)NC2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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